molecular formula C16H15ClN2O2 B2885471 N-(2-chlorobenzyl)-4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxamide CAS No. 478249-78-4

N-(2-chlorobenzyl)-4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2885471
CAS No.: 478249-78-4
M. Wt: 302.76
InChI Key: QKKFIUCRSGPYSZ-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound characterized by its unique structural features, including a chlorobenzyl group, a cyclopropylcarbonyl moiety, and a pyrrole ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxamide typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Introduction of the Cyclopropylcarbonyl Group: The cyclopropylcarbonyl group can be introduced through a Friedel-Crafts acylation reaction, using cyclopropanecarbonyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the Chlorobenzyl Group: The final step involves the nucleophilic substitution reaction where the pyrrole derivative reacts with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Pyrrole-2,3-diones.

    Reduction: Alcohols or amines derived from the reduction of carbonyl groups.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-chlorobenzyl)-4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxamide: can be compared with other pyrrole derivatives and benzyl-substituted compounds.

    This compound: is unique due to the presence of both the cyclopropylcarbonyl and chlorobenzyl groups, which confer distinct chemical and biological properties.

Uniqueness

  • The combination of the cyclopropylcarbonyl and chlorobenzyl groups in the same molecule is relatively rare, providing unique steric and electronic effects that can influence the compound’s reactivity and interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-(cyclopropanecarbonyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c17-13-4-2-1-3-11(13)8-19-16(21)14-7-12(9-18-14)15(20)10-5-6-10/h1-4,7,9-10,18H,5-6,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKFIUCRSGPYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50086426
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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